molecular formula C21H19Cl2NO5 B11983384 Dimethyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11983384
M. Wt: 436.3 g/mol
InChI Key: NAAVZVJKBORGRQ-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of 1,4-dihydropyridines, which are widely recognized for their pharmacological activities, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: Ethyl acetoacetate, an aldehyde (such as 2,4-dichlorobenzaldehyde), and ammonia or an ammonium salt are condensed to form the dihydropyridine ring.

    Cyclization: The intermediate undergoes cyclization to form the 1,4-dihydropyridine core.

    Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.

    Substitution: The dichlorophenyl and furyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation and nitration reactions often involve reagents like chlorine (Cl₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate primarily involves its interaction with calcium channels. By blocking these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other 1,4-dihydropyridines, which are known for their antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Dimethyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Dimethyl 4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

The uniqueness of dimethyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate lies in its specific substitution pattern on the phenyl and furyl rings.

Properties

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H19Cl2NO5/c1-10-17(20(25)27-3)19(18(11(2)24-10)21(26)28-4)16-8-7-15(29-16)13-6-5-12(22)9-14(13)23/h5-9,19,24H,1-4H3

InChI Key

NAAVZVJKBORGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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